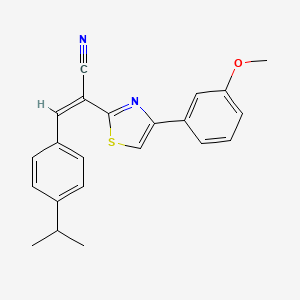

(Z)-3-(4-isopropylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Description

(Z)-3-(4-isopropylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with a 3-methoxyphenyl group and an acrylonitrile moiety bearing a 4-isopropylphenyl substituent. Its Z-configuration is critical for molecular planarity and interactions with biological targets.

Properties

IUPAC Name |

(Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2OS/c1-15(2)17-9-7-16(8-10-17)11-19(13-23)22-24-21(14-26-22)18-5-4-6-20(12-18)25-3/h4-12,14-15H,1-3H3/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVODILSWJDBSC-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-isopropylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Aldol Condensation: The thiazole derivative can then undergo an aldol condensation with an appropriate aldehyde to form the acrylonitrile moiety.

Isomerization: The final step involves the isomerization to obtain the (Z)-configuration of the compound.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

Catalysts: Using specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4-isopropylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Substitution Reagents: Halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: May yield carboxylic acids or ketones.

Reduction: May yield primary amines.

Substitution: May yield halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiazole derivatives, including this compound. The thiazole moiety may interact with cellular targets, leading to apoptosis in cancer cells. The presence of electron-donating groups such as methoxy enhances this activity by stabilizing the compound's structure.

Data Table: Anticancer Activity

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. Studies indicate that compounds similar to this one exhibit activity against several bacterial strains.

Minimum Inhibitory Concentration (MIC)

Research has shown that thiazole derivatives can have MIC values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus.

Data Table: Antimicrobial Activity

| Pathogen | MIC Value (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.22 | |

| Escherichia coli | 0.25 | |

| Klebsiella pneumoniae | 0.30 |

Antitumor Activity Study

A study evaluated the effects of various thiazole derivatives on cancer cell lines including HT29 and Jurkat cells. The compound exhibited significant growth inhibition with IC50 values comparable to standard chemotherapeutics such as doxorubicin.

Antimicrobial Evaluation

In vitro tests were conducted on a series of thiazole derivatives, where one derivative showed remarkable activity against Staphylococcus epidermidis, indicating the potential for development into an antimicrobial agent.

Mechanism of Action

The mechanism of action of (Z)-3-(4-isopropylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The compound’s key structural motifs include:

- Thiazole ring : Substituted at the 4-position with 3-methoxyphenyl.

- Acrylonitrile group : Attached to the thiazole’s 2-position, with a Z-configuration and a 4-isopropylphenyl substituent.

Comparisons with analogues :

Key Observations:

- Anticancer Activity : Compound 15 () demonstrates that electron-rich substituents (e.g., 3,4,5-trimethoxyphenyl) enhance cytotoxicity, likely due to improved DNA intercalation or tubulin binding. The target compound’s 3-methoxyphenyl group may offer moderate activity but lacks the multi-methoxy synergy seen in Compound 13.

- Fluorescence : The hydroxy-methoxyphenyl substituent in enables tunable solid-state fluorescence, suggesting that the target compound’s 3-methoxyphenyl group could similarly influence optoelectronic properties.

- Antioxidant Capacity : Chlorophenyl and benzothiazole groups in correlate with potent antioxidant effects, implying that the target’s isopropylphenyl group may reduce polarity and alter radical scavenging efficiency.

Substituent Effects on Bioactivity and Physicochemical Properties

Thiazole Substituents :

- 3-Methoxyphenyl (target) vs. Fluorine in increases electronegativity and metabolic stability but may reduce π-π stacking interactions.

Acrylonitrile Substituents :

- 4-Isopropylphenyl (target) vs. Trimethoxy groups in enhance solubility and target affinity via hydrogen bonding.

Anticancer Activity (GI₅₀ Values) :

| Compound | Average GI₅₀ (μM) | Cell Line Coverage |

|---|---|---|

| Compound 15 () | 0.021–12.2 | 94% |

| Target Compound | Data not available | Inferred moderate |

Fluorescence Properties :

| Compound | Emission Characteristics |

|---|---|

| (Z)-3-(3-hydroxy-4-methoxyphenyl)-... () | Tunable solid-state fluorescence |

| Target Compound | Likely fluorescence-active |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-3-(4-isopropylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile, and what critical reaction conditions influence stereoselectivity?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between a thiazole-acetonitrile precursor and an aromatic aldehyde. Key steps include:

- Using 2-(4-(3-methoxyphenyl)thiazol-2-yl)acetonitrile as the nucleophile.

- Reacting with 4-isopropylbenzaldehyde under basic conditions (e.g., piperidine in ethanol) to promote Z-isomer formation.

- Stereoselectivity is controlled by steric hindrance from the 4-isopropyl group and π-π interactions during cyclization .

- Critical Conditions : Temperature (60–80°C), solvent polarity (ethanol/acetonitrile), and reaction time (12–24 hours) significantly impact yield and isomer purity.

Q. How is the structural configuration of this acrylonitrile derivative validated, particularly the Z-isomer assignment?

- Methodological Answer :

- X-ray crystallography is the gold standard for confirming the Z-configuration. Key parameters include:

- Crystallographic R-factor (<0.06) and bond length analysis (C=C bond ~1.34 Å).

- Dihedral angles between the thiazole and acrylonitrile moieties (e.g., 5–15°) .

- NMR spectroscopy : Coupling constants (J ≈ 12–14 Hz for trans-cinnamons; absent in Z-isomers) and NOESY correlations between the isopropyl and thiazole protons confirm spatial proximity .

Q. What spectroscopic techniques are essential for characterizing this compound's purity and structural integrity?

- Methodological Answer :

- UV-Vis/fluorescence spectroscopy : Detect π→π* transitions (~350 nm) and monitor aggregation states in solution (ACN/H₂O mixtures) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .

- HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and resolve E/Z isomers .

Q. What in vitro models are appropriate for preliminary evaluation of this compound's bioactivity?

- Methodological Answer :

- NCI-60 cell panel : Screen for growth inhibition (GI₅₀) across diverse cancer lines (e.g., leukemia, melanoma).

- Example Analogues like (Z)-3-(benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile show GI₅₀ values ranging from 0.021–12.2 μM .

- Dose-response assays : Use 72-hour incubations and MTT/WST-1 protocols to quantify cytotoxicity .

Advanced Research Questions

Q. What strategies are employed to analyze the structure-activity relationship (SAR) of thiazole-acrylonitrile hybrids in anticancer research?

- Methodological Answer :

- Substituent modulation : Compare analogues with varying substituents (e.g., methoxy vs. nitro groups) on the phenyl rings.

- Methoxy groups enhance solubility and π-stacking with kinase active sites.

- Nitro groups increase electrophilicity, improving covalent binding to cysteine residues .

- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with GI₅₀ values .

Q. How do researchers resolve contradictions in biological activity data across different cell lines for this compound?

- Methodological Answer :

- Mechanistic profiling : Perform kinase inhibition assays (e.g., EGFR, VEGFR) to identify primary targets.

- Transcriptomic analysis : Compare gene expression in sensitive vs. resistant cell lines (e.g., ABC transporter upregulation).

- Assay standardization : Control for variables like serum content, incubation time, and cell confluency .

Q. What crystallographic parameters are critical in determining the bioactive conformation of this acrylonitrile derivative?

- Methodological Answer :

- Torsion angles : Between the thiazole and acrylonitrile groups (<20° for planar bioactive conformations).

- Intermolecular interactions : Hydrogen bonds (e.g., C≡N⋯H–O) and π-stacking distances (3.4–3.8 Å) with co-crystallized proteins .

- Thermal displacement parameters (B-factors) : Low values (<4 Ų) indicate stable binding poses .

Q. How does the electronic environment of substituents influence the compound's interaction with biological targets?

- Methodological Answer :

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Methoxy groups raise HOMO energy, enhancing electron donation to receptor aromatic residues.

- Isopropyl groups increase hydrophobicity, improving membrane permeability .

- Docking studies : Use AutoDock Vina to simulate binding to G-protein-coupled receptors (e.g., TRPV1) with ΔG < −8 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.